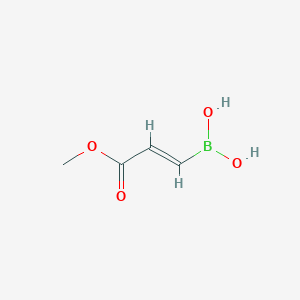

(E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-(3-Methoxy-3-oxoprop-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C4H7BO4. This compound is characterized by the presence of a boronic acid group attached to a methoxy-substituted propenone moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid typically involves the reaction of a suitable boronic acid derivative with a methoxy-substituted propenone. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the following steps:

Preparation of the Boronic Acid Derivative: The boronic acid derivative can be prepared by reacting an appropriate boron reagent with a halogenated propenone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to enhance reaction rates and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-(3-Methoxy-3-oxoprop-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The carbonyl group in the propenone moiety can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: Corresponding alcohols.

Substitution: Various substituted propenones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

Molecular Formula: C₄H₇BO₄

Molecular Weight: 129.91 g/mol

IUPAC Name: [(E)-3-methoxy-3-oxoprop-1-enyl]boronic acid

This compound features a boronic acid functional group that allows it to participate in a variety of chemical reactions, particularly those involving carbon-carbon bond formation.

Organic Synthesis

One of the primary applications of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid is in organic synthesis , specifically in the Suzuki-Miyaura coupling reaction . This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

Reaction Mechanism

The compound acts as a reagent that couples with various electrophiles, enabling the formation of new carbon frameworks. The mechanism involves:

- Activation of the Boron Center: The boron atom forms a complex with a palladium catalyst.

- Nucleophilic Attack: The activated boron compound attacks an electrophile, facilitating the formation of a new carbon-carbon bond.

- Regeneration of the Catalyst: The catalyst is regenerated, allowing for further reactions.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent . Its ability to form reversible covalent bonds with target proteins positions it as a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties by inducing apoptosis in cancer cell lines through caspase-dependent mechanisms. Studies have shown that it selectively targets cancer-derived organoids while sparing healthy tissue-derived organoids, highlighting its potential as a targeted therapeutic agent.

Biochemical Research

The interaction of this compound with biological molecules makes it valuable in biochemical research :

Enzyme Inhibition

The compound acts as a reversible inhibitor of serine proteases by covalently bonding to the active site serine residue. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes.

Cellular Effects

It influences various cellular processes, including:

- Cell Signaling: Modulates the mitogen-activated protein kinase (MAPK) signaling pathway by inhibiting upstream kinases.

- Metabolism: Inhibits key metabolic enzymes like hexokinase and phosphofructokinase, altering glycolytic flux and energy production.

Development of Biochemical Sensors

Due to its affinity for diol-containing biomolecules, this compound is utilized in developing sensors for detecting carbohydrates and nucleotides. This application is crucial for advancements in diagnostic tools and biomolecule quantification.

Wirkmechanismus

The mechanism of action of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an electrophilic organic group. This process leads to the formation of a new carbon-carbon bond, facilitating the synthesis of complex organic molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the methoxy-substituted propenone moiety.

Vinylboronic acid: Similar in structure but contains a vinyl group instead of a methoxy-substituted propenone.

Allylboronic acid: Contains an allyl group and is used in similar coupling reactions.

Uniqueness

(E)-(3-Methoxy-3-oxoprop-1-en-1-yl)boronic acid is unique due to its methoxy-substituted propenone moiety, which provides additional reactivity and versatility in organic synthesis. This structural feature allows for the formation of more complex and diverse molecules compared to simpler boronic acids .

Biologische Aktivität

(E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and biotechnology.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₇BO₄, with a molecular weight of approximately 113.00 g/mol. The compound features a boronic acid functional group, which allows it to participate in various biochemical interactions.

Target Interactions

This compound primarily interacts with proteins and enzymes that contain active site serines. It forms reversible covalent complexes with these targets, which is crucial for its biological activity. The compound is particularly noted for its ability to inhibit serine proteases by covalently bonding to the active site serine residue.

Biochemical Pathways

The compound has been shown to influence several key biochemical pathways:

- Suzuki–Miyaura Cross-Coupling Reaction : It plays a vital role in forming carbon-carbon bonds, which is essential in organic synthesis and drug development.

- Cell Signaling : It affects the mitogen-activated protein kinase (MAPK) signaling pathway by inhibiting upstream kinases, leading to altered gene expression and cellular responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through caspase-dependent mechanisms. For instance, experiments have shown that this compound can selectively kill cancer-derived organoids while sparing healthy tissue-derived organoids, highlighting its potential as a targeted therapeutic agent .

Enzyme Inhibition

The compound's interaction with serine proteases makes it a valuable candidate for developing enzyme inhibitors. By targeting enzymes that use cis-diols as substrates, this compound can modulate various biological processes, including metabolism and cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The introduction of the boronic acid group enhances the selectivity and bioavailability of bioactive molecules, making them more effective in therapeutic applications.

Medicinal Chemistry

The compound is being investigated for its potential use in drug development. Its ability to form reversible covalent bonds with target proteins positions it as a candidate for designing novel therapeutics aimed at various diseases, particularly cancer.

Biochemical Sensors

Due to its affinity for diol-containing biomolecules, this compound is utilized in developing sensors for detecting carbohydrates and nucleotides. This application is crucial for advancements in diagnostic tools and biomolecule quantification .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

[(E)-3-methoxy-3-oxoprop-1-enyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BO4/c1-9-4(6)2-3-5(7)8/h2-3,7-8H,1H3/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOJXYDZRSWEKF-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.